molecular formula C9H21N B3049193 (2-Ethylhexyl)(methyl)amine CAS No. 19734-51-1

(2-Ethylhexyl)(methyl)amine

Cat. No.: B3049193
CAS No.: 19734-51-1
M. Wt: 143.27 g/mol
InChI Key: AVJRDBHYLUZPBA-UHFFFAOYSA-N
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Description

(2-Ethylhexyl)(methyl)amine, also known as 2-ethyl-N-methyl-1-hexanamine, is an organic compound with the molecular formula C9H21N. It is a liquid at room temperature and is characterized by its amine functional group attached to a branched alkyl chain. This compound is used in various chemical processes and has applications in different industries.

Mechanism of Action

Target of Action

(2-Ethylhexyl)(methyl)amine is a chemical compound that is primarily used as an intermediate in the synthesis of various products . The primary targets of this compound are often the reactants in the chemical reactions it is involved in.

Mode of Action

The mode of action of this compound is largely dependent on its chemical structure and the specific reaction it is involved in. As an amine, it can act as a nucleophile, donating its lone pair of electrons to form new bonds. This can result in significant changes in the molecular structure of the target compounds .

Biochemical Pathways

In the context of organic synthesis, it can participate in a variety of reactions, leading to the production of a wide range of compounds .

Pharmacokinetics

Like other amines, it is likely to be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of this compound is the formation of new compounds through chemical reactions. The specific outcomes depend on the reactants and conditions of the reaction .

Biochemical Analysis

Biochemical Properties

(2-Ethylhexyl)(methyl)amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a nucleophile in chemical reactions, which allows it to participate in the formation of amide bonds. This compound interacts with enzymes such as monoamine oxidase and cytochrome P450, which are involved in the metabolism of amines. The interaction with monoamine oxidase leads to the oxidative deamination of this compound, resulting in the formation of aldehydes and hydrogen peroxide. Cytochrome P450 enzymes catalyze the hydroxylation of this compound, leading to the formation of hydroxylated metabolites .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. It can also modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in energy production and lipid metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and receptors. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound can inhibit the activity of monoamine oxidase by binding to its active site, preventing the oxidation of other amines. It can also activate cytochrome P450 enzymes, leading to increased hydroxylation of substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidizing agents. The degradation products of this compound can have different biochemical properties and may affect cellular function differently. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cell proliferation and differentiation. At high doses, this compound can be toxic and cause adverse effects, including oxidative stress, apoptosis, and inflammation. Threshold effects have been observed in studies, where a certain dosage level leads to a significant change in cellular response. Toxic effects at high doses include damage to liver and kidney tissues, as well as alterations in blood biochemistry .

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, this compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes. In phase II reactions, this compound undergoes conjugation with glucuronic acid, sulfate, or glutathione, leading to the formation of more water-soluble metabolites that can be excreted from the body. These metabolic pathways help in the detoxification and elimination of this compound from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific transporters such as organic cation transporters. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization is often directed by targeting signals or post-translational modifications that guide this compound to specific organelles. For example, the presence of a mitochondrial targeting signal can direct this compound to the mitochondria, where it can participate in metabolic processes. The subcellular localization of this compound can affect its interactions with enzymes and other biomolecules, thereby influencing its biochemical properties and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Ethylhexyl)(methyl)amine can be synthesized through several methods. One common approach involves the alkylation of methylamine with 2-ethylhexyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction can be represented as follows:

CH3NH2+CH3(CH2)3CH(C2H5)CH2ClCH3(CH2)3CH(C2H5)CH2NHCH3+NaCl\text{CH}_3\text{NH}_2 + \text{CH}_3(\text{CH}_2)_3\text{CH}(\text{C}_2\text{H}_5)\text{CH}_2\text{Cl} \rightarrow \text{CH}_3(\text{CH}_2)_3\text{CH}(\text{C}_2\text{H}_5)\text{CH}_2\text{NHCH}_3 + \text{NaCl} CH3​NH2​+CH3​(CH2​)3​CH(C2​H5​)CH2​Cl→CH3​(CH2​)3​CH(C2​H5​)CH2​NHCH3​+NaCl

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common practices to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: (2-Ethylhexyl)(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

(2-Ethylhexyl)(methyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Comparison with Similar Compounds

    2-Ethylhexylamine: Similar structure but lacks the methyl group attached to the nitrogen.

    Methylhexylamine: Similar structure but lacks the ethyl group on the hexyl chain.

    Hexylamine: A simpler structure with a straight-chain alkyl group.

Uniqueness: (2-Ethylhexyl)(methyl)amine is unique due to its branched alkyl chain and the presence of both ethyl and methyl groups. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-ethyl-N-methylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-4-6-7-9(5-2)8-10-3/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJRDBHYLUZPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40520176
Record name 2-Ethyl-N-methylhexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19734-51-1
Record name 2-Ethyl-N-methyl-1-hexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19734-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-N-methylhexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexanamine, 2-ethyl-N-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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